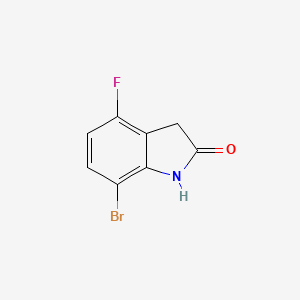![molecular formula C14H16N4O B2416380 2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-92-2](/img/structure/B2416380.png)
2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a benzimidazole core, which is a bicyclic heteroarene structure consisting of fused benzene and imidazole rings . The molecule also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planarity of the benzimidazole and pyridine rings, and the spatial orientation of the methyl and carboxamide groups . The exact structure would depend on the specific synthesis route and conditions .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” could potentially undergo a variety of chemical reactions. The benzimidazole and pyridine rings might participate in electrophilic substitution reactions, while the carboxamide group could be involved in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and pyridine rings might contribute to its aromaticity and potentially its UV/Vis absorption properties . The carboxamide group could influence its solubility and reactivity .科学的研究の応用
Synthesis and Chemical Reactions
The chemical compound 2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, as part of broader research, has been involved in studies focusing on the synthesis and functionalization of related heterocyclic compounds. For instance, Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its Acid Chloride with 2,3-Diaminopyridine, leading to the creation of novel compounds, including imidazo and pyrazole derivatives, highlighting a significant interest in the synthesis of complex organic molecules for various applications (Yıldırım, Kandemirli, & Demir, 2005).
Antiviral Activity
Research on compounds structurally related to 2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide also encompasses their potential antiviral properties. Hamdouchi et al. (1999) designed a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines for evaluation as antirhinovirus agents, demonstrating the interest in leveraging the structural features of such molecules for developing new antiviral drugs (Hamdouchi et al., 1999).
Antiprotozoal Agents
The exploration of imidazo[1,2-a]pyridine derivatives for their antiprotozoal activity is another significant area of research. Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines, demonstrating strong DNA affinity and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases caused by protozoal pathogens (Ismail et al., 2004).
DNA Binding and Gene Regulation
The design of peptides that can bind in the minor groove of DNA at specific sequences, such as those researched by Wade, Mrksich, and Dervan (1992), illustrates the potential of molecules like 2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide to influence gene expression. These peptides show specificity for certain DNA sequences, offering a pathway towards targeted therapeutic strategies (Wade, Mrksich, & Dervan, 1992).
Antimycobacterial Activity
Lv et al. (2017) reported on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, showcasing the application of related compounds in addressing antimicrobial resistance (Lv et al., 2017).
Safety and Hazards
将来の方向性
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to explore its potential applications in various fields, such as medicinal chemistry or material science .
作用機序
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been known to interact with various targets depending on their specific structure . For example, some imidazole derivatives act as inhibitors of certain enzymes, while others may interact with various receptors .
Biochemical Pathways
Imidazole derivatives have been known to affect various biochemical pathways depending on their specific structure and target . For example, some imidazole derivatives can affect the pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
For example, if the compound acts as an inhibitor of a certain enzyme, it could lead to a decrease in the production of certain molecules in the cell .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
特性
IUPAC Name |
2-methyl-N-pyridin-4-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-16-12-3-2-10(8-13(12)17-9)14(19)18-11-4-6-15-7-5-11/h4-7,10H,2-3,8H2,1H3,(H,16,17)(H,15,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZZMOLXDHVKHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B2416299.png)


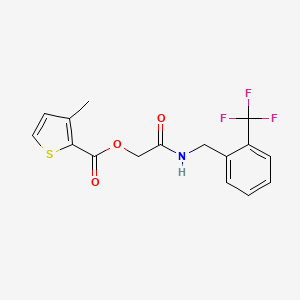
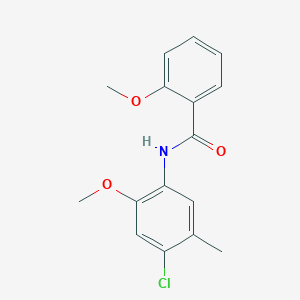

![2-[1-(1,1-Difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide](/img/structure/B2416307.png)
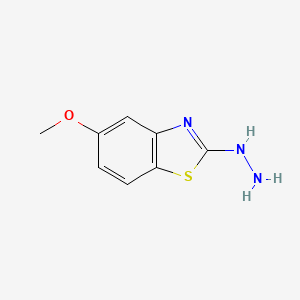

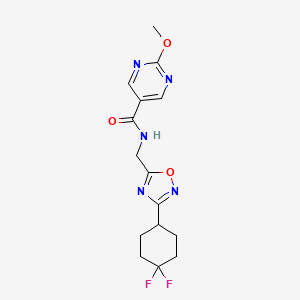

![N-cyclohexyl-3-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2416317.png)
![2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid](/img/structure/B2416319.png)
